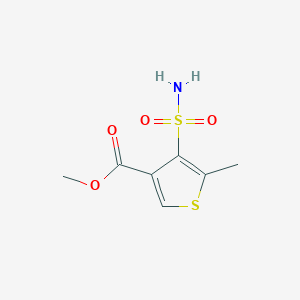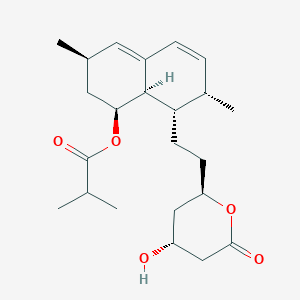
3-Sulfo-tauroursodeoxycholic Acid Disodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Sulfo-tauroursodeoxycholic Acid Disodium Salt, also known as Ursodeoxycholic acid 3-sulfate disodium salt, is a highly hydrophilic tertiary bile acid . It is a taurine conjugate of ursodeoxycholic acid . It is used in some countries to treat gallstones . It is also being investigated for a wide variety of other conditions .
Molecular Structure Analysis
The molecular formula of this compound is C24H38O7S.2Na . The molecular weight is 516.60 g.mol-1 . The SMILES string representation of the molecule isOC@@HC(C2C@CCC(NCCS(=O)(O[Na])=O)=O)CC2)(C)CC3)C3[C@]4(C)[C@@]1([H])C([2H])([2H])C@H(O[Na])=O)C([2H])([2H])C4 .
Wirkmechanismus
Tauroursodeoxycholic acid, a taurine conjugate of ursodeoxycholic acid, works to decrease bile acid and cholesterol levels . It reduces the cholesterol content and increases the bile acid content in gallbladder bile to prevent the formation of cholesterol gallstones . It has shown important anti-apoptotic and neuroprotective activities . It is being examined in inflammatory metabolic diseases and neurodegenerative diseases .
Safety and Hazards
Zukünftige Richtungen
Tauroursodeoxycholic acid is currently used in Europe to treat and prevent gallstones . Due to its anti-apoptotic effects, it has been examined in inflammatory metabolic diseases and neurodegenerative diseases . It is being investigated for a wide variety of other conditions . It stands as a promising treatment for neurodegenerative diseases .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Sulfo-tauroursodeoxycholic Acid Disodium Salt involves the sulfonation of tauroursodeoxycholic acid followed by the addition of disodium salt. This can be achieved through a series of chemical reactions.", "Starting Materials": [ "Tauroursodeoxycholic acid", "Sulfur trioxide", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Hydrochloric acid", "Sodium hydroxide solution", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve tauroursodeoxycholic acid in ethanol and add sulfur trioxide dropwise with stirring to form the sulfonic acid derivative.", "Step 2: Neutralize the reaction mixture with sodium hydroxide solution.", "Step 3: Add sodium chloride to the mixture and stir to form the sodium salt of the sulfonic acid derivative.", "Step 4: Add sodium carbonate to the mixture to adjust the pH to 7-8.", "Step 5: Filter the mixture to remove any insoluble impurities.", "Step 6: Add hydrochloric acid to the filtrate to adjust the pH to 4-5.", "Step 7: Add sodium hydroxide solution to the mixture to adjust the pH to 7-8.", "Step 8: Add disodium salt to the mixture and stir until the salt dissolves completely.", "Step 9: Filter the mixture to obtain the final product, 3-Sulfo-tauroursodeoxycholic Acid Disodium Salt." ] } | |
CAS-Nummer |
71781-66-3 |
Molekularformel |
C₂₆H₄₃NNa₂O₉S₂ |
Molekulargewicht |
623.73 |
Synonyme |
Cholane; Ethanesulfonic Acid Derivative; 2-[[(3α,5β,7β)-7-Hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]amino]-,Ethanesulfonic Acid Disodium Salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






